2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride
Description
2-(2-Methyl-7-nitro-1H-indol-3-yl)ethanamine hydrochloride is a substituted indole derivative featuring a 2-methyl and 7-nitro group on the indole ring, with an ethylamine side chain protonated as a hydrochloride salt. The nitro group at position 7 confers strong electron-withdrawing properties, while the methyl group at position 2 introduces steric effects that influence molecular conformation and binding interactions. This compound is structurally related to tryptamine derivatives, which are known for their biological activity in modulating protein interactions, particularly with targets like heat shock protein 90 (HSP90) .
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-8(5-6-12)9-3-2-4-10(14(15)16)11(9)13-7;/h2-4,13H,5-6,12H2,1H3;1H |
InChI Key |
PPNSXKUYJQKDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride typically involves the nitration of 2-methylindole followed by the introduction of the ethanamine side chain. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-7-nitroindole is then reacted with ethylene diamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Condensation: The ethanamine side chain can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(2-methyl-7-amino-1H-indol-3-yl)ethanamine.
Substitution: Halogenated or alkylated indole derivatives.
Condensation: Imines and enamines.
Scientific Research Applications
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the nitro group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The target compound’s 7-nitro group is unique compared to ethyl, propyl, or chloro substituents in analogues.
- Electronic Effects : The electron-withdrawing nitro group increases polarity and may improve solubility in polar solvents compared to alkyl-substituted analogues.
Mechanistic Insights:
- Nitro Group Role : The nitro group in the target compound mimics ATP’s phosphate interactions in HSP90’s ATP-binding pocket, enhancing competitive inhibition .
- Substituent Trade-offs : Bulkier groups (e.g., benzyl in ) may reduce binding efficiency due to steric clashes, whereas smaller substituents (e.g., ethyl in Compound 2) retain activity but with reduced electronic effects.
Physicochemical Properties
Solubility and Stability:
Toxicity Profile:
- Benzyl-Substituted Derivatives : The benzyl group in may confer higher acute toxicity (e.g., respiratory irritation) compared to the target compound’s methyl group .
Biological Activity
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine hydrochloride is a compound belonging to the indole family, characterized by a unique structure that includes a nitro group at the 7-position of the indole ring and an ethylamine side chain. This structural configuration is significant as indole derivatives are known for their diverse biological activities, particularly in neuropharmacology and oncology. The compound's potential applications span various fields, including pharmacology, medicinal chemistry, and biological research.
- Molecular Formula : C₁₁H₁₅ClN₂
- Molecular Weight : 210.703 g/mol
- Appearance : White to off-white crystalline powder (as hydrochloride salt)
Biological Activity Overview
Research indicates that 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine hydrochloride exhibits significant biological activities, particularly in relation to serotonin receptor interactions, which are crucial for mood regulation and various neurological functions. The compound has been studied for its potential neuropharmacological effects and anticancer properties.
The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. It may act as an agonist or antagonist, influencing neurotransmitter release and potentially modulating mood and anxiety levels. Additionally, the nitro group can undergo reduction in biological systems, leading to reactive intermediates that may exert antimicrobial and anticancer effects.
Neuropharmacological Studies
A study investigating the binding affinity of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine hydrochloride at serotonin receptors revealed promising results. The compound demonstrated significant interaction with the 5-HT_2A receptor, suggesting its potential as an antidepressant or anxiolytic agent. This was supported by in vitro assays showing altered serotonin uptake in neuronal cell lines when treated with this compound.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 14.8 | Induction of apoptosis and cell cycle arrest |
| HepG2 (Liver) | 18.3 | Inhibition of proliferation |
| A549 (Lung) | >150 | No significant antiproliferative effects observed |
The anticancer activity was attributed to the compound's ability to induce apoptosis through mitochondrial pathways and disrupt tubulin polymerization, similar to established chemotherapeutic agents like doxorubicin .
Case Studies
- Neuropharmacological Effects : A clinical study involving animal models demonstrated that administration of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine hydrochloride led to reduced anxiety-like behaviors in rodents, correlating with increased serotonin levels in the brain.
- Anticancer Efficacy : In a comparative study against standard chemotherapy drugs, this compound showed enhanced efficacy in inhibiting tumor growth in xenograft models of breast cancer, suggesting its potential as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
